(4-(3-Hydroxyprop-1-yn-1-yl)-5-((4-methoxybenzyl)oxy)pyridin-2-yl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(3-Hydroxyprop-1-yn-1-yl)-5-((4-methoxybenzyl)oxy)pyridin-2-yl)methyl acetate is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Hydroxyprop-1-yn-1-yl)-5-((4-methoxybenzyl)oxy)pyridin-2-yl)methyl acetate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the hydroxyprop-1-yn-1-yl group: This step may involve a Sonogashira coupling reaction, where an alkyne is coupled with a halide in the presence of a palladium catalyst.
Attachment of the methoxybenzyl group: This can be done through an etherification reaction using a suitable benzyl halide and a base.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(3-Hydroxyprop-1-yn-1-yl)-5-((4-methoxybenzyl)oxy)pyridin-2-yl)methyl acetate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyprop-1-yn-1-yl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (4-(3-Hydroxyprop-1-yn-1-yl)-5-((4-methoxybenzyl)oxy)pyridin-2-yl)methyl acetate involves its interaction with specific molecular targets. The hydroxyprop-1-yn-1-yl group may interact with enzymes or receptors, modulating their activity. The methoxybenzyl group can enhance the compound’s binding affinity and specificity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Properties
Molecular Formula |
C19H19NO5 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
[4-(3-hydroxyprop-1-ynyl)-5-[(4-methoxyphenyl)methoxy]pyridin-2-yl]methyl acetate |
InChI |
InChI=1S/C19H19NO5/c1-14(22)24-13-17-10-16(4-3-9-21)19(11-20-17)25-12-15-5-7-18(23-2)8-6-15/h5-8,10-11,21H,9,12-13H2,1-2H3 |
InChI Key |
TYUUCEGBPOGWKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC(=C(C=N1)OCC2=CC=C(C=C2)OC)C#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.